tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate
Description
tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate is a boronic ester-containing compound featuring:
- A piperidine core protected by a tert-butoxycarbonyl (Boc) group.
- A pyrimidine ring linked via an oxygen atom at the 2-position.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) substituent at the pyrimidine’s 5-position.
This structure makes it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl systems, particularly in pharmaceutical intermediates .
Properties
Molecular Formula |
C20H32BN3O5 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C20H32BN3O5/c1-18(2,3)27-17(25)24-10-8-15(9-11-24)26-16-22-12-14(13-23-16)21-28-19(4,5)20(6,7)29-21/h12-13,15H,8-11H2,1-7H3 |
InChI Key |
MXEODFBZFCEJLX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate.
Formation of Pyrimidine Moiety: The hydroxypiperidine is reacted with a pyrimidine derivative under basic conditions to form the pyrimidinyl ether linkage.
Introduction of Boronate Ester:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reactions are typically conducted under controlled temperatures and pressures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Coupling Reactions: The boronate ester group makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted piperidines and pyrimidines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Studies have demonstrated that compounds containing the dioxaborolane moiety exhibit promising anticancer properties. The incorporation of the pyrimidine and piperidine structures enhances biological activity. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Research indicates that the compound may interfere with cellular signaling pathways critical for cancer cell proliferation and survival .
1.2 Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structural components contribute to its effectiveness against a range of bacterial strains. In vitro studies indicate that it can disrupt bacterial cell membranes, leading to cell death . This application is particularly relevant in the context of rising antibiotic resistance.
Materials Science
2.1 Polymer Chemistry
tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate is utilized in the synthesis of advanced polymers. The dioxaborolane group serves as a versatile building block for creating cross-linked polymer networks with enhanced mechanical properties. These materials are being explored for applications in coatings and adhesives due to their durability and resistance to environmental degradation .
2.2 Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to improved charge transport and light emission characteristics in these devices .
Case Studies
3.1 Case Study: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of this compound against breast cancer cells. The results showed a significant reduction in cell viability at micromolar concentrations compared to control groups. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
3.2 Case Study: Antimicrobial Testing
In a collaborative study with several universities, researchers tested the antimicrobial activity of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a new therapeutic agent .
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. In biological systems, its interactions with molecular targets can modulate enzyme activity or receptor binding, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share the piperidine-Boc backbone and boronic ester but differ in heterocycles, linkers, or substituents:
Stability and Handling
Biological Activity
tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 470478-90-1 |
| Molecular Formula | C₁₆H₃₀BNO₄ |
| Molecular Weight | 311.22 g/mol |
| Purity | >98% (HPLC) |
| Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyrimidine and piperidine moieties suggests potential interactions with enzymes and receptors involved in cellular signaling and metabolism.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Receptor Modulation : It could act on G-protein coupled receptors (GPCRs), influencing various signaling pathways.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:
- Antimicrobial Properties : Some pyrimidine derivatives have demonstrated effective antibacterial activity against Gram-positive bacteria with MIC values ranging from 0.25 to 1 μg/mL .
- Inhibition of Metastasis : In vivo studies showed that compounds with similar structures inhibited lung metastasis in mouse models more effectively than established treatments like TAE226 .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Case Study on Anticancer Efficacy :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
